![molecular formula C9H11ClN4 B12897002 5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine CAS No. 89099-81-0](/img/structure/B12897002.png)
5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chlorine atom and the isopropyl group in the structure of 5-chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine contributes to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 5-chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1H-imidazole-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
5-Chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new agrochemicals with fungicidal activity.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . In the context of its antituberculosis activity, the compound targets the bacterial cell wall synthesis and disrupts the integrity of the cell membrane .
Comparación Con Compuestos Similares
5-Chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine can be compared with other similar compounds such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit antituberculosis activity but differ in their structural features and specific activity profiles.
Pyrimidinamine derivatives: These compounds are known for their fungicidal activity and have been used in the development of new agrochemicals.
The unique structural features of 5-chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine, such as the presence of the chlorine atom and the isopropyl group, contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
89099-81-0 |
|---|---|
Fórmula molecular |
C9H11ClN4 |
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
5-chloro-N-propan-2-ylimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C9H11ClN4/c1-6(2)12-8-5-7(10)14-4-3-11-9(14)13-8/h3-6H,1-2H3,(H,11,12,13) |
Clave InChI |
ZIFNBUIERPHJDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC2=NC=CN2C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


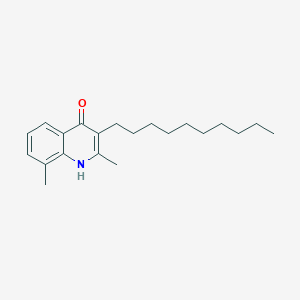
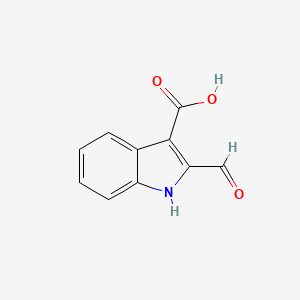
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
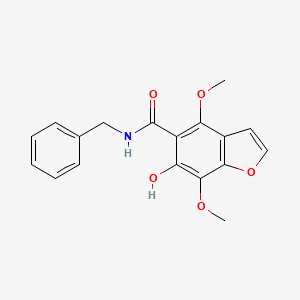
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)
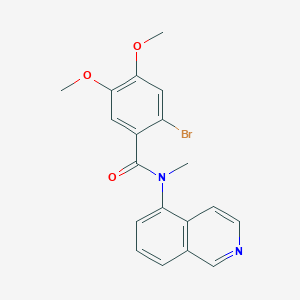
![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)
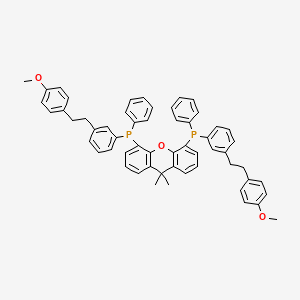
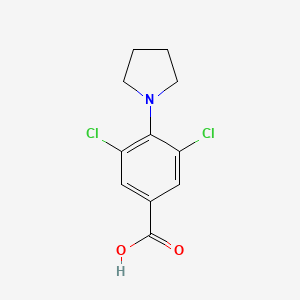
![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
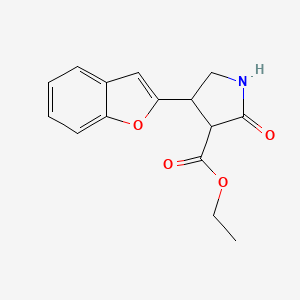
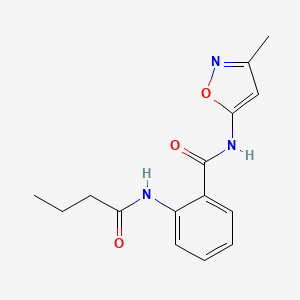

![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)
